3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the class of hexahydropyrrolo[3,4-d][1,2]oxazole-4,6-diones, characterized by a bicyclic framework combining pyrrolidine and isoxazole moieties. The structure features a furan-2-yl group at position 3, a 4-methoxyphenyl group at position 5, and a phenyl group at position 2 (Fig. 1). The compound’s stereochemistry and puckered ring conformation (as defined by Cremer-Pople coordinates ) influence its biological activity and solubility. Its synthesis typically involves 1,3-dipolar cycloaddition reactions, with diastereoselectivity controlled by substituent electronic effects .
Properties
IUPAC Name |
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-28-17)24(29-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNIIWAGRXMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386584 | |
| Record name | AF-399/12447655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-78-4 | |
| Record name | AF-399/12447655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and methoxyphenyl intermediates, followed by their coupling with a phenyl group. The final step involves the formation of the hexahydro-pyrrolo-oxazole ring system under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce different hexahydro-pyrrolo derivatives.
Scientific Research Applications
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituents at positions 2, 3, and 5, altering physicochemical and biological properties (Table 1):
*Estimated based on analogs.
Physicochemical Properties
- Solubility : The target compound’s furan and methoxy groups confer moderate water solubility (logSw ≈ -4.08), superior to chlorine-containing analogs (e.g., 3b-B, logSw ≈ -5.2) but inferior to pyridine-derivatives (e.g., 317821-85-5, logSw ≈ -3.5) .
- logP : Lipophilicity (logP ≈ 3.68) is intermediate, balancing membrane permeability and metabolic clearance. Chlorinated analogs (logP > 4.0) exhibit higher tissue retention .
Biological Activity
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fused pyrrolo-oxazole framework with furan and methoxyphenyl substituents. The molecular formula is with a molecular weight of approximately 320.38 g/mol. The unique arrangement of functional groups contributes to its biological properties.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities including:
-
Anticancer Activity :
- Studies have shown that derivatives of oxazole and furan possess significant anticancer properties. For instance, compounds containing furan rings have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- A specific study highlighted the ability of furan derivatives to inhibit ATP depletion in cancer cells under glucose deprivation conditions .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxazole moiety is crucial for inhibiting enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, which are pivotal in regulating inflammation and cell survival .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Study : A derivative featuring a furan ring was tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro tests revealed that a related compound exhibited potent antibacterial activity against Listeria monocytogenes, outperforming conventional antibiotics .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | HeLa Cells | 15 µM (induced apoptosis) |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Anti-inflammatory | RAW 264.7 Macrophages | 50 µM (reduced NO production) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
